REACTION_CXSMILES
|
N(/C(OC(C)C)=O)=N\C(OC(C)C)=O.[CH3:15][N:16]([CH3:21])[CH2:17][CH2:18][CH2:19][OH:20].[Br:22][C:23]1[CH:24]=[CH:25][C:26](O)=[N:27][C:28]=1[F:29].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([O:20][CH2:19][CH2:18][CH2:17][N:16]([CH3:21])[CH3:15])=[N:27][C:28]=1[F:29]
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Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
N(=N\C(=O)OC(C)C)/C(=O)OC(C)C
|
Name
|
|
Quantity
|
8.06 g
|
Type
|
reactant
|
Smiles
|
CN(CCCO)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1F)O
|
Name
|
|
Quantity
|
20.49 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent, removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
DISSOLUTION
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Details
|
then dissolved in a sat. aqueous solution of Na2CO3 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1F)OCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 62.3% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |